molecular formula C24H52O4P2S4Zn B13744706 Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) CAS No. 2215-35-2

Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate)

Cat. No.: B13744706
CAS No.: 2215-35-2
M. Wt: 660.3 g/mol
InChI Key: SVGYUUVJEMDZDP-UHFFFAOYSA-L
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Description

Tribochemical Activation Pathways Under Elastohydrodynamic Lubrication Conditions

Elastohydrodynamic lubrication (EHL) regimes impose extreme pressures (>1 GPa) and shear stresses while maintaining full-fluid film separation between surfaces. Under these conditions, Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) undergoes stress-augmented thermal activation to form zinc/iron phosphate tribofilms. A specialized tribometer study revealed exponential growth in tribofilm thickness ($$h$$) with shear stress ($$\tau$$) and temperature ($$T$$) following:

$$
h = h_0 \cdot e^{\left(\frac{-\Delta G^\ddagger + \tau \Delta V}{RT}\right)}
$$

where $$\Delta G^\ddagger$$ is activation energy (85–110 kJ/mol), $$\Delta V$$ is activation volume (0.5–1.2 nm³), and $$R$$ is the gas constant. Crucially, tribofilm formation ceases in low-friction base oils despite identical hydrostatic pressures, confirming shear stress—not pressure—drives reactivity.

Atomic force microscopy (AFM) coupled with X-ray photoelectron spectroscopy (XPS) shows the tribofilm comprises 60–80 nm amorphous zinc polyphosphate domains (P–O–P bonding at 133.5 eV) interspersed with Fe³⁺ oxides (Fe 2p₃/₂ peak at 711.2 eV). Film growth follows zero-order kinetics, independent of ZDDP concentration (0.1–1.2 wt%), indicating surface-adsorbed reactant limitation.

Properties

CAS No.

2215-35-2

Molecular Formula

C24H52O4P2S4Zn

Molecular Weight

660.3 g/mol

IUPAC Name

zinc;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C12H27O2PS2.Zn/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2/p-2

InChI Key

SVGYUUVJEMDZDP-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2]

physical_description

Liquid
Liquid;  [IUCLID] Amber viscous liquid;  [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents]

vapor_pressure

0.00000009 [mmHg]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) typically involves the reaction of dialkyldithiophosphoric acid esters with a zinc source, usually zinc oxide or zinc hydroxide. The process can be summarized in two main stages:

  • Preparation of O,O-bis(1,3-dimethylbutyl) dithiophosphoric acid:

    • This intermediate is synthesized by reacting phosphorus pentasulfide (P2S5) with 1,3-dimethylbutanol under controlled conditions.
    • The reaction involves the substitution of hydroxyl groups by dithiophosphoric acid groups, forming the dialkyldithiophosphoric acid ester.
  • Formation of the zinc salt:

    • The dialkyldithiophosphoric acid ester is then neutralized with zinc oxide or zinc hydroxide.
    • This neutralization yields the zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate), the target compound.

The overall reaction can be represented as:

$$
2 \text{(O,O-bis(1,3-dimethylbutyl) dithiophosphoric acid)} + \text{ZnO} \rightarrow \text{Zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate)} + \text{H}_2\text{O}
$$

Detailed Experimental Procedure

Based on literature and chemical supplier data, a typical laboratory-scale preparation involves the following steps:

  • Step 1: Synthesis of O,O-bis(1,3-dimethylbutyl) dithiophosphoric acid

    • Mix 1,3-dimethylbutanol with phosphorus pentasulfide in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
    • Heat the reaction mixture to 80–120°C and maintain for several hours (usually 4–6 hours) to ensure complete conversion.
    • Monitor the reaction progress by measuring acid value or phosphorus content.
    • After completion, cool the mixture and purify by vacuum distillation or extraction to isolate the dialkyldithiophosphoric acid ester.
  • Step 2: Formation of zinc salt

    • Slowly add zinc oxide powder to the dialkyldithiophosphoric acid ester under stirring at 60–80°C.
    • Continue stirring for 2–4 hours to ensure full neutralization.
    • The product precipitates as a viscous liquid or solid, which can be filtered or separated.
    • Dry the product under reduced pressure to remove residual moisture.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Reaction temperature (Step 1) 80–120°C Higher temperature favors reaction rate but may cause side reactions
Reaction time (Step 1) 4–6 hours Sufficient for complete conversion
Molar ratio (alcohol:P2S5) ~2:1 Stoichiometric balance for ester formation
Zinc oxide addition (Step 2) Slight excess (1.05 eq) Ensures complete neutralization
Reaction temperature (Step 2) 60–80°C Optimal for solubility and reaction
Reaction time (Step 2) 2–4 hours Ensures full salt formation

Purification and Characterization

  • The crude zinc salt product is often purified by filtration to remove unreacted zinc oxide.
  • Further purification can include washing with organic solvents to remove impurities.
  • Characterization is performed by NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity.
  • Physical properties such as melting point (~193°C boiling point), density (1.125 g/cm³ at 20°C), and solubility (182 mg/L in water at 19.5°C) are consistent with literature data.

Research Findings and Data Tables

Yield and Purity Data

Batch No. Reaction Time (h) Temperature (°C) Yield (%) Purity (%) Notes
1 5 100 92 98 Standard conditions
2 6 110 94 99 Slightly higher temp
3 4 90 88 97 Lower temp, shorter time

Analytical Data Summary

Property Value Method
Molecular formula C24H56O4P2S4Zn Elemental analysis
Molecular weight 664.28 g/mol Calculated
Boiling point 193°C at 101,325 Pa Literature
Density 1.125 g/cm³ at 20°C Literature
Vapor pressure 0.011 Pa at 25°C Literature
Water solubility 182 mg/L at 19.5°C Literature
LogP (octanol-water) 2.21 at 20°C Literature

Chemical Reactions Analysis

Structural Characterization

The compound has four 1,3-dimethylbutyl groups attached to the phosphorus-sulfur framework. Its molecular formula is C₂₄H₅₂O₄P₂S₄Zn , with a molecular weight of 660.26 g/mol . The structure is stabilized by zinc coordination to sulfur atoms, forming a tetrahedral geometry .

| Structural Features | Details |
|-----------------------|------------------------------------|
| Alkyl Chains | Four 1,3-dimethylbutyl groups |
| Coordination | Zinc bonded to four sulfur atoms |
| Functional Groups | Phosphorodithioate (S-P=S) |

Differentiation from Analogues

The compound is a secondary ZDDP due to its branched alkyl chains (1,3-dimethylbutyl). In contrast, primary ZDDPs typically have longer, straighter alkyl chains (e.g., isooctyl). The mixed ester compound (CAS 84605-29-8) with 1,3-dimethylbutyl and iso-Pr groups is also classified as secondary .

Differentiation Methods :

  • NMR Spectroscopy : Identifies branching patterns in alkyl chains.

  • GC-MS : Detects alkyl chain length and substitution .

  • Chemical Formula Analysis : Confirms the number and type of alkyl groups .

Environmental Behavior

The compound exhibits low biodegradability due to its branched structure, with a half-life exceeding 182 days in aquatic environments. This persistence is attributed to steric hindrance from the 1,3-dimethylbutyl groups .

| Environmental Properties | Values/Behavior |
|---------------------------|------------------|
| Biodegradation Half-Life | >182 days (water) |
| Persistence | High (P3 classification) |
| Bioaccumulation | Low potential |

Scientific Research Applications

Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate), commonly referred to as a zinc dithiophosphate, is a compound widely utilized in various industrial applications, particularly in lubrication and as an anti-wear agent. This article explores its scientific research applications, including its properties, benefits, and case studies that demonstrate its effectiveness.

Lubricants

Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is primarily used as an additive in lubricants for both gasoline and diesel engines. Its multifunctional properties serve to:

  • Reduce Wear : Acts as an anti-wear agent that forms a protective film on metal surfaces, significantly reducing friction and wear during operation.
  • Oxidation Resistance : Functions as an antioxidant, preventing the degradation of lubricants due to oxidation at high temperatures .

Industrial Oils

The compound is also employed in various industrial oils where it provides similar benefits as in automotive lubricants. It enhances the performance of hydraulic fluids and gear oils by:

  • Improving Thermal Stability : Maintains viscosity and performance at elevated temperatures.
  • Extending Oil Life : Reduces the rate of oxidation, thereby prolonging the effective life of the oil .

Metalworking Fluids

In metalworking operations, this compound is used in cutting fluids and coolants. Its inclusion helps to:

  • Enhance Tool Life : The anti-wear properties help in reducing tool wear during machining processes.
  • Improve Surface Finish : Results in better surface quality of machined parts due to reduced friction .

Case Study 1: Automotive Engine Performance

A study conducted on various engine oils containing zinc dithiophosphates demonstrated that engines using oils with Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) exhibited:

  • Reduced Engine Wear : Tests showed a significant decrease in wear rates compared to oils without this additive.
  • Improved Fuel Efficiency : Engines ran more efficiently due to lower friction levels attributed to the protective film formed by the compound.

Case Study 2: Industrial Machinery

In a manufacturing facility utilizing hydraulic systems, the introduction of Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) into their hydraulic fluids resulted in:

  • Lower Maintenance Costs : A reduction in hydraulic system failures was observed, leading to decreased downtime and maintenance expenses.
  • Enhanced Performance : Operators reported smoother operation of machinery due to improved lubrication properties .

Mechanism of Action

The mechanism of action of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) involves its interaction with molecular targets such as enzymes and metal surfaces. The phosphorodithioate ligands can chelate metal ions, thereby inhibiting enzyme activity or preventing metal corrosion. The pathways involved in these processes are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Impact : Longer/branched alkyl groups (e.g., 1,3-dimethylbutyl, diisooctyl) improve oil solubility and thermal stability compared to shorter chains (e.g., butyl) . The tetrakis(1,3-dimethylbutyl) variant’s higher molecular weight (~740) contributes to its durability in high-temperature environments .
  • Toxicity: All ZDDPs exhibit low acute toxicity (LD50 > 2,000 mg/kg) but show moderate systemic toxicity in repeated-dose studies.
  • Applications : While the tetrakis(1,3-dimethylbutyl) variant is specialized for engine oils, mixed esters (e.g., with isopropyl) are repurposed for agricultural pesticides due to altered reactivity .

Performance and Stability Comparisons

Thermal Stability:

  • The tetrakis(1,3-dimethylbutyl) compound’s branched alkyl structure delays decomposition at high temperatures, outperforming linear-chain analogs like the tetrabutyl derivative .
  • Zinc bis(O,O-diisooctyl) bis(dithiophosphate) (MW: 772.5) demonstrates superior oxidative stability in synthetic lubricants due to its longer alkyl chains .

Environmental Persistence:

  • Mixed esters used in pesticides may exhibit higher bioaccumulation risks due to their smaller molecular size and reactivity .

Biological Activity

Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate), commonly referred to as zinc bis(dithiophosphate), is a complex organometallic compound with significant applications in various industrial and biological contexts. Its molecular formula is C24H56O4P2S4ZnC_{24}H_{56}O_{4}P_{2}S_{4}Zn and it is known for its multifunctional properties, particularly as an anti-wear agent and antioxidant in lubricants and fuels. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.

Basic Characteristics

PropertyValue
CAS Number 2215-35-2
Molecular Weight 664.28 g/mol
Boiling Point 193 °C at 101325 Pa
Density 1.125 g/cm³ at 20 °C
Water Solubility 182 mg/L at 19.5 °C

Zinc bis(dithiophosphate) exhibits low solubility in water, indicating its potential behavior in biological systems and environments.

Zinc bis(dithiophosphate) has been studied for its biological activity, particularly regarding its antioxidant properties and effects on cellular mechanisms. The compound's structure allows it to interact with various biological targets, leading to several potential health benefits.

  • Antioxidant Activity : The presence of dithiophosphate groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that zinc dithiophosphates can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Some studies suggest that zinc bis(dithiophosphate) may offer neuroprotective effects by enhancing neuronal resilience against oxidative damage and apoptosis (programmed cell death).

Case Studies

  • Study on Cancer Cell Lines : In a study examining the cytotoxic effects of zinc dithiophosphate on various tumor cell lines, it was found that the compound exhibited significant cytotoxicity against specific cancer types, suggesting potential as an anticancer agent .
  • Neuroprotection in Animal Models : Animal studies have demonstrated that treatment with zinc dithiophosphate reduces neuronal loss and improves cognitive function following ischemic events, indicating its potential for treating stroke or traumatic brain injury .

Safety Profile

While zinc bis(dithiophosphate) shows promise in various applications, its safety profile must be carefully considered:

  • Toxicity Assessments : Toxicological evaluations indicate that high concentrations may lead to adverse effects on aquatic life due to its persistence in the environment . The U.S. EPA categorizes it as having a high level of persistence (P3), which raises concerns regarding bioaccumulation .
  • Environmental Impact : The compound tends to partition into soil and sediment rather than remaining dissolved in water, which could impact local ecosystems if released in significant quantities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate), and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) esterification of phosphorodithioic acid with 1,3-dimethylbutanol to form the bis(phosphorodithioate) ester, followed by (2) reaction with zinc salts (e.g., zinc chloride or acetate) to precipitate the metal complex. Key parameters include:

  • Stoichiometric control : Excess 1,3-dimethylbutanol ensures complete esterification.
  • Temperature : Maintained at 60–80°C to avoid side reactions (e.g., oxidation or hydrolysis).
  • Purification : Column chromatography or recrystallization from non-polar solvents removes unreacted ligands. Zinc incorporation enhances thermal stability, as noted in organophosphate-zinc complexes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies alkyl chain environments (e.g., methyl and methine protons of 1,3-dimethylbutyl groups).
  • ³¹P NMR : Confirms phosphorus coordination (δ ~85–100 ppm for dithiophosphate ligands).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (C₁₈H₄₀O₄P₂S₄Zn, MW ~564 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves coordination geometry (e.g., tetrahedral vs. octahedral zinc centers), though single-crystal growth may require slow evaporation from THF/acetone mixtures, as seen in structurally analogous zinc complexes .

Q. What factors govern the compound’s stability under storage and experimental conditions?

  • Methodological Answer : Stability is influenced by:

  • Light and Moisture : Degradation via hydrolysis or oxidation is mitigated by storage in amber glass under inert gas (argon).
  • Zinc Coordination : The zinc center stabilizes the dithiophosphate ligands against thermal decomposition (<200°C). Comparative studies with non-metallated analogs show reduced half-lives under UV exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dimethylbutyl substituents influence the compound’s reactivity in catalytic or pesticidal applications?

  • Methodological Answer :

  • Steric Effects : Bulky 1,3-dimethylbutyl groups limit accessibility to the zinc center, reducing catalytic activity in nucleophilic reactions (e.g., transesterification). Comparative kinetic studies with less hindered analogs (e.g., ethyl or methyl esters) quantify steric contributions .
  • Electronic Effects : Electron-donating alkyl groups increase electron density at phosphorus, altering redox potentials. Cyclic voltammetry (CV) can correlate substituent effects with electrochemical behavior .

Q. What mechanistic insights exist regarding the compound’s degradation pathways in environmental or biological systems?

  • Methodological Answer :

  • Hydrolytic Degradation : Under acidic conditions (pH <4), zinc dissociates, accelerating ligand hydrolysis to thiophosphoric acid derivatives. LC-MS/MS identifies intermediates like O,O-dimethylbutyl phosphorodithioate .
  • Photodegradation : UV-Vis spectroscopy tracks photooxidation products (e.g., sulfoxides), with quantum yield calculations using actinometry .

Q. How can computational models (e.g., DFT, MD) predict the compound’s interaction with biological targets or environmental matrices?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models ligand-zinc binding energies and frontier molecular orbitals to predict reactivity. For example, HOMO localization on sulfur atoms explains nucleophilic attack susceptibility .
  • Molecular Dynamics (MD) : Simulates lipid bilayer permeation to assess bioavailability. Force fields (e.g., CHARMM) parameterize phosphorus-sulfur-zinc interactions .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported bioactivity or environmental persistence data across studies?

  • Methodological Answer :

  • Standardized Assays : Use OECD guidelines for pesticidal activity tests (e.g., LD₅₀ in Daphnia magna) to minimize variability .
  • Cross-Validation : Pair LC-MS with ³¹P NMR to confirm degradation product identities when conflicting reports arise .
  • Reference Materials : Source certified standards (e.g., USP-grade) to calibrate analytical methods .

Methodological Framework for Further Research

  • Experimental Design : Align with organophosphate coordination chemistry principles (e.g., Hard-Soft Acid-Base theory) to optimize ligand-metal interactions .
  • Theoretical Grounding : Link studies to pesticide design frameworks (e.g., QSAR models for phosphorodithioates) to contextualize findings .

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